rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride
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Overview
Description
rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride is a chemical compound with a complex structure that includes a hexahydro-furo-pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride typically involves multiple steps, including the formation of the furo-pyrrol ring system and subsequent functionalization. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: Formation of the furo-pyrrol ring through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.
Functional group transformations: Introduction of the hydroxymethyl group and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, including:
Batch or continuous flow processes: To ensure consistent quality and yield.
Purification techniques: Such as crystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Further hydrogenation of any remaining unsaturated bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to enzymes or receptors: Modulating their activity.
Interference with metabolic pathways: Affecting the synthesis or degradation of biomolecules.
Alteration of cellular processes: Influencing cell signaling, growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
- rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride
- rac-(2R,3aS,6aS)-2-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Uniqueness
rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
[(2R,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-4-6-1-5-2-8-3-7(5)10-6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1 |
InChI Key |
JNUUERYDXCIDFS-VWZUFWLJSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2O[C@H]1CO.Cl |
Canonical SMILES |
C1C2CNCC2OC1CO.Cl |
Origin of Product |
United States |
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